molecular formula C6H4BF4KO B6297320 Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate CAS No. 2252415-10-2

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate

Cat. No.: B6297320
CAS No.: 2252415-10-2
M. Wt: 218.00 g/mol
InChI Key: KDSFFRRHNBFXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organoboron compound with the chemical formula C6H4BF4KO. It is a white to yellow solid that is used as an intermediate in organic synthesis and pharmaceutical applications . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate can be synthesized through the reaction of 2-fluoro-6-hydroxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethyl sulfoxide (DMSO). Reactions are typically carried out under inert atmospheres to prevent oxidation .

Major Products

The major products formed from reactions involving this compound include various substituted phenylboronic acids, esters, and other organoboron compounds .

Mechanism of Action

The mechanism of action of Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is unique due to its combination of trifluoroborate and 2-fluoro-6-hydroxyphenyl groups. This structure provides enhanced reactivity and stability, making it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

potassium;trifluoro-(2-fluoro-6-hydroxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4O.K/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3,12H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFFRRHNBFXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1F)O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.